

¹H and ¹³C NMR spectra of N-substituted morpholines

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Compound of Interest

Compound Name: 4-N-Boc-2-ethoxycarbonylmethyl-morpholine

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Substituted Morpholines

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in drug design. For researchers and drug development professionals, the precise structural characterization of novel N-substituted morpholine derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, stands as the cornerstone analytical technique for the unambiguous elucidation of these structures. This guide provides an in-depth exploration of the key spectral features of N-substituted morpholines, offering field-proven insights into spectral interpretation, experimental design, and the influence of nitrogen substitution on NMR parameters.

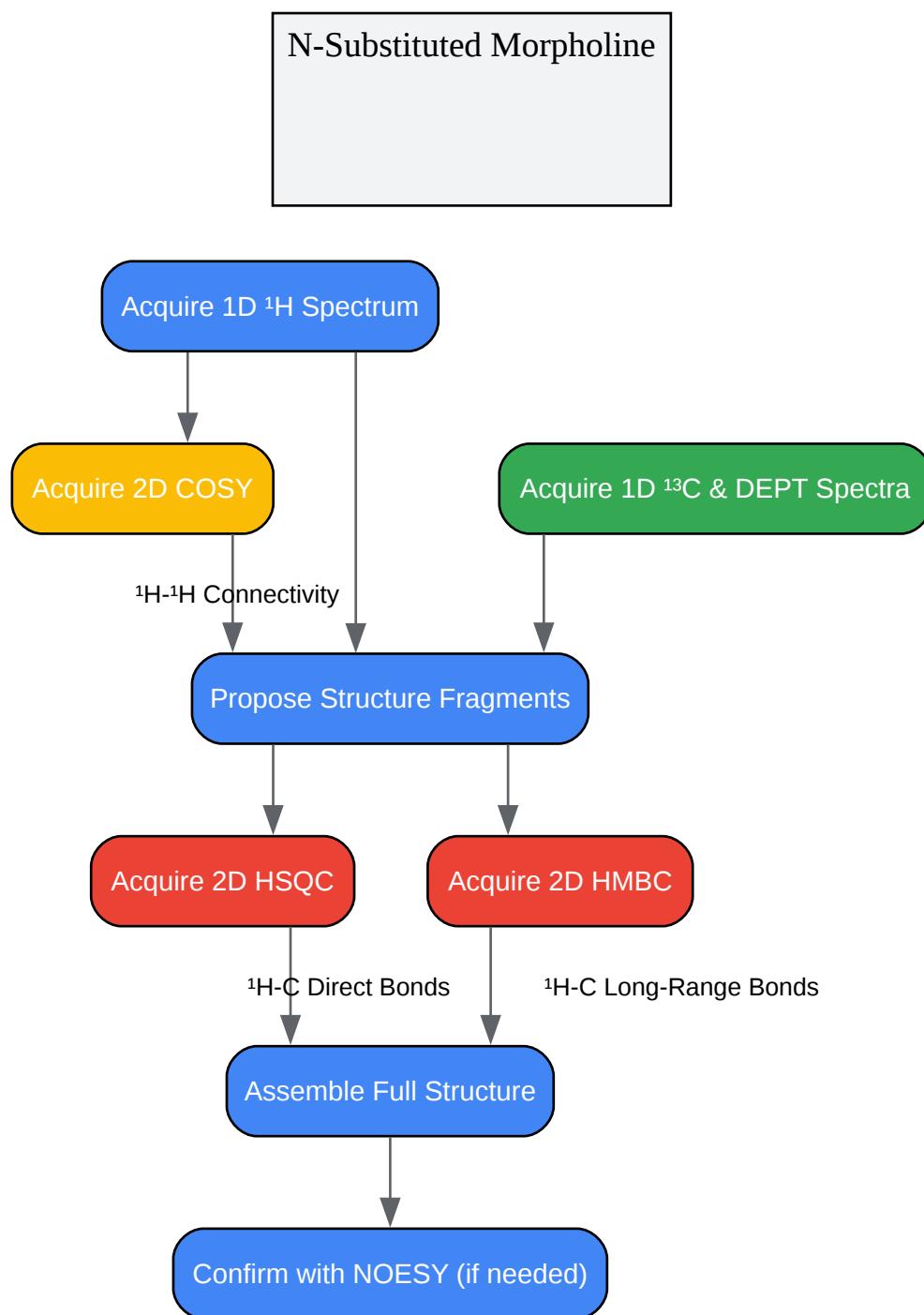
The Morpholine Scaffold: Conformation and NMR Basics

The morpholine ring typically adopts a stable chair conformation in solution.[1][2][3] This conformational preference is a critical determinant of its NMR spectrum. Due to the chair geometry, the methylene protons on the ring are not magnetically equivalent; they are

differentiated into axial and equatorial positions, leading to more complex splitting patterns than might be naively expected.

The analysis of ^1H and ^{13}C NMR spectra of N-substituted morpholines relies on understanding two key parameters:

- Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electronegative atoms like oxygen and nitrogen deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).
- Spin-Spin Coupling (J-Coupling): This interaction between neighboring nuclear spins, mediated through chemical bonds, causes signals to split into multiplets.^[4] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number of bonds separating the coupled nuclei and their dihedral angles, which is crucial for conformational analysis.^{[4][5]}



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